molecular formula C16H20N4O B2670158 1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2309555-63-1

1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2670158
CAS No.: 2309555-63-1
M. Wt: 284.363
InChI Key: XSGNGGNYQAKBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The research on this compound involves its synthesis and characterization, exploring novel methods and pathways for its creation. For instance, studies have investigated the facile one-pot syntheses of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, highlighting methodologies that could potentially involve compounds with similar structures (Latif, Rady, & Döupp, 2003). These syntheses pathways offer insights into creating complex molecules for various applications, including medicinal chemistry and material science.

Antiviral and Antimicrobial Applications

Compounds similar to the one have been evaluated for their antiviral and antimicrobial activities. A study on the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives demonstrated potential applications in combating viral infections (Attaby et al., 2006). Additionally, research on novel 5-imidazopyrazole incorporated fused pyran motifs under microwave irradiation revealed promising antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014). These studies suggest the compound's potential or that of similar molecules in developing new therapeutic agents against a range of pathogens.

Interaction with Biological Receptors

Research on molecular interactions of compounds with specific biological receptors offers insights into their potential therapeutic applications. For example, the molecular interaction of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlights the compound's specificity and potential as a pharmacological tool (Shim et al., 2002). This research is crucial for understanding how such compounds can be used to modulate receptor activity in various therapeutic contexts.

Tautomerism and Structural Analysis

Studies on the tautomerism and structural analysis of compounds featuring pyrazol and pyridine rings, similar to the compound , provide valuable insights into their chemical behavior and potential applications. The tautomerism of aza cycles and the structural determination of related compounds through X-ray analysis contribute to a deeper understanding of their chemical properties and reactivity (Buzykin et al., 2014). This knowledge is fundamental for designing compounds with desired properties for specific scientific applications.

Properties

IUPAC Name

1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19-11-15(10-18-19)14-5-3-7-20(12-14)16(21)8-13-4-2-6-17-9-13/h2,4,6,9-11,14H,3,5,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGNGGNYQAKBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.